molecular formula C12H16ClNO B5529927 3-chloro-N-(3-methylbutyl)benzamide

3-chloro-N-(3-methylbutyl)benzamide

Cat. No. B5529927
M. Wt: 225.71 g/mol
InChI Key: WGKDDSBRZJQOJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives typically involves acylation reactions, cyclization conditions, or substitutions involving chloro compounds and amides. For instance, the synthesis of benzamides from N-(2,4-dichlorophenyl)-2-nitrobenzamide involves refluxing with thionyl chloride followed by treatment with an aromatic acid in the presence of triethylamine, showcasing a method that could potentially be adapted for synthesizing 3-chloro-N-(3-methylbutyl)benzamide (Saeed et al., 2010).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized by X-ray diffraction, revealing detailed geometric parameters and crystal packing. For instance, studies on 2-chloro-N-(diethylcarbamothioyl)benzamide provided insights into the orthorhombic crystal system, molecular geometry, and vibrational frequencies, which could be analogous to the structural analysis required for 3-chloro-N-(3-methylbutyl)benzamide (Arslan et al., 2007).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions, including cyclization under Bischler-Napieralski conditions and reactions with nucleophiles. For example, N-(4-aryl-4-hydroxybutyl)benzamides have been cyclized to produce 3-arylmethylidene-4,5-dihydro-3H-pyrroles, indicating the reactivity of the benzamide moiety which could be relevant for studying the reactivity of 3-chloro-N-(3-methylbutyl)benzamide under similar conditions (Browne et al., 1981).

properties

IUPAC Name

3-chloro-N-(3-methylbutyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-9(2)6-7-14-12(15)10-4-3-5-11(13)8-10/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKDDSBRZJQOJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C1=CC(=CC=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-(3-methylbutyl)benzamide

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